molecular formula C7H5IO2 B134573 1-Iodo-3,4-methylenedioxybenzene CAS No. 5876-51-7

1-Iodo-3,4-methylenedioxybenzene

Cat. No. B134573
CAS RN: 5876-51-7
M. Wt: 248.02 g/mol
InChI Key: NMMCBIXYIYQHCP-UHFFFAOYSA-N
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Patent
US06794529B2

Procedure details

284 mgs (1.12 mmol) of bis(pinacolato)diboron under anaerobic conditions in dry methanol (3 ml) in a reaction tube was treated with 2 ml of a 1 M LiOMe solution in methanol. After stirring, 22 mg (0.028 mmol) of PtCl2(PPh3)2 was added followed by 258 mg (1.04 mmol) of 1-iodo-3,4-methylenedioxybenzene and a further 2 ml of methanol. At 60° C. the reaction goes to completion to form the desired product together with 3,4-methylenedioxybenzene. In DMSO the reaction rate is significantly slower than in methanol.
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
PtCl2(PPh3)2
Quantity
22 mg
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.O(C)[Li].I[C:23]1[CH:28]=[CH:27][C:26]2[O:29][CH2:30][O:31][C:25]=2[CH:24]=1>CO>[CH2:30]1[O:31][C:25]2[CH:24]=[CH:23][CH:28]=[CH:27][C:26]=2[O:29]1

Inputs

Step One
Name
Quantity
284 mg
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Li])C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
PtCl2(PPh3)2
Quantity
22 mg
Type
reactant
Smiles
Step Three
Name
Quantity
258 mg
Type
reactant
Smiles
IC1=CC2=C(C=C1)OCO2
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 60° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1OC=2C=CC=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.